tert-Amylbenzene

Overview

Description

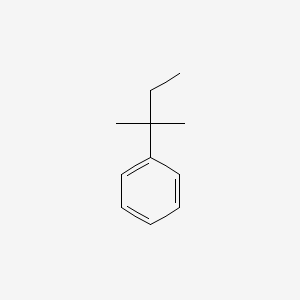

tert-Amylbenzene: 2-methyl-2-phenylbutane , is an organic compound with the molecular formula C11H16 . It is a colorless liquid that is used in various chemical processes and industrial applications. The compound is characterized by a benzene ring substituted with a tert-amyl group, which consists of a central carbon atom bonded to three other carbon atoms and a hydrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Amylbenzene can be synthesized through the Friedel-Crafts alkylation of benzene using tert-amyl alcohol, isoprene, or tert-pentane chloride as alkylating agents. This reaction is typically catalyzed by acid catalysts such as sulfuric acid or aluminum trichloride. The reaction conditions involve maintaining a low temperature (0-5°C) to control the reaction rate and prevent side reactions .

Industrial Production Methods: In industrial settings, this compound is often produced via the side-chain alkylation of cumene with ethylene over a solid superbase catalyst such as K/KOH/γ-Al2O3. This method allows for high selectivity and conversion rates under optimized conditions, including a reaction temperature of 55°C, a pressure of 0.45 MPa, and a reaction time of 30 minutes .

Chemical Reactions Analysis

Types of Reactions: tert-Amylbenzene undergoes various chemical reactions, including:

Substitution: The benzylic hydrogen atoms can be substituted with halogens using reagents such as N-bromosuccinimide (NBS) under radical conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

Substitution: N-bromosuccinimide (NBS) under radical conditions.

Major Products:

Oxidation: Benzoic acids.

Substitution: Benzylic halides.

Scientific Research Applications

Chemical Properties and Structure

Tert-Amylbenzene has the chemical formula C₁₁H₁₆ and is characterized by a tert-amyl group attached to a benzene ring. This structure contributes to its distinct reactivity and solubility properties, making it suitable for various applications.

Organic Synthesis

This compound is widely used as an intermediate in organic synthesis. It serves as a solvent in chemical reactions and aids in the formation of complex organic molecules. Its high purity levels (up to 99.5%) simplify production processes by eliminating the need for extensive purification steps .

Biological Studies

In biological research, this compound is employed to study enzyme-catalyzed reactions and metabolic pathways involving aromatic compounds. Its role as a substrate allows researchers to investigate the kinetics and mechanisms of various enzymatic processes.

Pharmaceutical Applications

This compound is crucial in the synthesis of amorphine , a potent antifungal active pharmaceutical ingredient (API). It is utilized in the production of antifungal nail lacquers and shampoos due to its effectiveness against a broad spectrum of fungi . The pharmaceutical market for TAB is projected to reach over USD 25 million by 2026, driven by the increasing prevalence of fungal infections .

Lithium-Ion Batteries

In the battery industry, this compound functions as an additive that enhances the performance of lithium-ion batteries. It improves thermal stability and ionic conductivity, making it an essential component for modern energy storage solutions . The demand for this compound in this sector is expected to grow significantly, with projections indicating a market size exceeding USD 20 million by 2026 .

Production of Specialty Chemicals

This compound is also used in the production of specialty chemicals and polymers. Its properties make it suitable for applications in lubricants and fuels, contributing to improved performance characteristics in these products .

Data Tables

| Application Area | Specific Use | Market Projection (USD) |

|---|---|---|

| Pharmaceuticals | Synthesis of amorolfine | 25 million by 2026 |

| Lithium-Ion Batteries | Additive improving thermal stability | 20 million by 2026 |

| Specialty Chemicals | Production of lubricants and fuels | Not specified |

Case Study 1: Pharmaceutical Development

A study conducted on the synthesis of amorolfine highlighted the efficiency of this compound as a precursor. The research demonstrated that using this compound resulted in higher yields and reduced production costs due to its high purity levels .

Case Study 2: Battery Performance Enhancement

Research on lithium-ion batteries indicated that incorporating this compound significantly improved both thermal stability and ionic conductivity, leading to enhanced battery performance. This finding underscores the compound's potential role in advancing battery technology amid growing demands for efficient energy storage solutions .

Mechanism of Action

The mechanism of action of tert-amylbenzene involves its interaction with molecular targets through its benzylic position. The compound can undergo radical formation at the benzylic carbon, which is stabilized by resonance with the aromatic ring. This radical can then participate in various chemical reactions, such as substitution and oxidation, leading to the formation of different products .

Comparison with Similar Compounds

- tert-Butylbenzene

- tert-Pentylbenzene

- Phenylcyclohexane

Comparison: tert-Amylbenzene is unique due to its specific structure, which includes a tert-amyl group attached to a benzene ring. This structure imparts distinct chemical properties, such as higher reactivity at the benzylic position compared to tert-butylbenzene and tert-pentylbenzene. Additionally, this compound exhibits different physical properties, such as boiling point and solubility, compared to similar compounds .

Biological Activity

Tert-amylbenzene (TAB), with the chemical formula CH, is primarily recognized as an intermediate in the synthesis of hydrogen peroxide and plays a significant role in various chemical processes. This article delves into the biological activity of this compound, highlighting its synthesis, applications, and relevant research findings.

This compound is synthesized through various catalytic processes, notably the alkylation of benzene with tert-amyl alcohol or isoprene. The synthesis can be optimized by adjusting parameters such as temperature and pressure to maximize yield and selectivity. For instance, studies indicate that under specific conditions (e.g., reaction temperature of 55°C and pressure of 0.45 MPa), the conversion rate of cumene to this compound can exceed 99% with a selectivity of 97.9% .

Antimicrobial Properties

Recent studies have explored the antimicrobial properties of this compound, revealing its potential effectiveness against various bacterial strains. While specific data on TAB's direct antimicrobial activity is limited, its derivatives and related compounds have been shown to exhibit significant antibacterial effects. For example, compounds derived from similar structures have been tested against pathogens such as Escherichia coli and Staphylococcus aureus, indicating a promising avenue for further research into TAB's biological efficacy .

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. In biochemical assays, certain alkylbenzenes have demonstrated the ability to inhibit enzymes like urease and carbonic anhydrase, which are crucial in various physiological processes. Although direct studies on TAB are scarce, related compounds suggest that it may possess similar inhibitory properties .

Case Studies

-

Antimicrobial Activity Assessment :

- A study evaluated the antibacterial activity of various alkylbenzenes against common pathogens. This compound was included in a broader analysis where it was compared to standard antibiotics. The results indicated that while TAB itself showed moderate activity, its derivatives had enhanced effects against gram-positive bacteria .

-

Enzyme Inhibition Studies :

- In another research effort, the enzyme inhibitory potential of this compound was assessed alongside other alkylated compounds. The study found that certain structural modifications could enhance the inhibitory effects on urease significantly, suggesting that this compound could serve as a lead compound for developing enzyme inhibitors .

Market Insights

The market for this compound is projected to grow significantly due to its applications in pharmaceuticals and as an electrolyte additive in lithium-ion batteries. As of 2022, the market was valued at approximately USD 79.15 million and is expected to reach USD 106.68 million by 2028, growing at a CAGR of 5.07% . This growth is driven by increasing demand for chemical intermediates and advancements in battery technology.

| Market Insights | 2022 | 2028 | CAGR (2023-2028) |

|---|---|---|---|

| Market Size | USD 79.15 million | USD 106.68 million | 5.07% |

| Key Applications | Pharmaceuticals, Chemical Intermediates, Batteries |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing tert-Amylbenzene, and how can researchers optimize reaction conditions for higher yields?

- Methodological Answer : Begin with a literature review of alkylation and Friedel-Crafts reactions, focusing on alkylbenzene synthesis . Optimize parameters (e.g., catalyst type, temperature, solvent polarity) using iterative testing. For example, evaluate Lewis acid catalysts (AlCl₃ vs. FeCl₃) and solvent effects (polar aprotic vs. nonpolar solvents) to maximize yield. Document purity via GC-MS or NMR and cross-reference with thermodynamic databases .

Q. Which spectroscopic techniques are most effective for characterizing tert-Amylbenzene, and what are the key spectral markers to identify?

- Methodological Answer : Use <sup>1</sup>H NMR to identify tert-alkyl group splitting patterns (e.g., singlet at δ 1.2–1.4 ppm for -C(CH₃)₃). IR spectroscopy can confirm C-H stretching in aromatic (3050–3100 cm⁻¹) and alkyl regions (2800–3000 cm⁻¹). Compare results with computational simulations (DFT for vibrational modes) and reference spectra from authoritative databases .

Q. How should researchers design experiments to assess the environmental persistence of tert-Amylbenzene in aqueous systems?

- Methodological Answer : Conduct hydrolysis studies under controlled pH and temperature. Use HPLC to monitor degradation products and calculate half-life. Include abiotic controls (e.g., UV exposure) and biotic conditions (microbial consortia). Validate methods against EPA guidelines for organic pollutants .

Advanced Research Questions

Q. What experimental strategies mitigate steric hindrance effects during functionalization of tert-Amylbenzene?

- Methodological Answer : Employ bulky directing groups (e.g., -SiMe₃) to orient electrophilic substitution. Use kinetic studies to compare reaction rates with less hindered analogs (e.g., toluene). Computational modeling (MD simulations) can predict steric interactions and guide catalyst design .

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., ΔHf) of tert-Amylbenzene across studies?

- Methodological Answer : Re-evaluate purity of samples (via elemental analysis) and calibration standards used in original studies. Perform bomb calorimetry under inert conditions to isolate oxidation artifacts. Compare results with high-level ab initio calculations (e.g., CCSD(T)) to reconcile discrepancies .

Q. What computational approaches are recommended to predict the reactivity of tert-Amylbenzene in novel reaction environments?

- Methodological Answer : Apply density functional theory (DFT) to model transition states and reaction pathways. Validate predictions with kinetic isotope effects (KIE) experiments. Use cheminformatics tools (e.g., Gaussian, ORCA) to correlate electronic properties (HOMO/LUMO) with observed reactivity .

Q. How should researchers design a robust protocol for detecting tert-Amylbenzene degradation products in complex matrices?

- Methodological Answer : Combine SPE (solid-phase extraction) with tandem MS/MS for high sensitivity. Optimize chromatographic separation (e.g., UPLC with C18 columns) and validate against NIST libraries. Include isotopically labeled internal standards to correct for matrix effects .

Q. Data Presentation and Reproducibility

Q. What statistical methods are critical for analyzing variability in catalytic efficiency studies involving tert-Amylbenzene?

- Methodological Answer : Use ANOVA to compare catalyst performance across batches. Apply Grubbs’ test to identify outliers in yield data. Report confidence intervals (95%) and effect sizes to contextualize practical significance. Pre-register experimental protocols to enhance reproducibility .

Q. What strategies improve the efficiency of literature reviews for tert-Amylbenzene-related research?

- Methodological Answer : Use Boolean operators in databases (SciFinder, Reaxys) to filter by reaction type (e.g., "alkylation AND steric effects"). Prioritize primary sources with detailed experimental sections. Cross-validate findings using citation tracking tools (e.g., Web of Science) to identify seminal studies .

Properties

IUPAC Name |

2-methylbutan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16/c1-4-11(2,3)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHTJSSMHBLGUHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7051848 | |

| Record name | tert-Pentylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | tert-Amylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9697 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2049-95-8 | |

| Record name | tert-Amylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2049-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Amylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002049958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Amylbenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4025 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (1,1-dimethylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tert-Pentylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-pentylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.434 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-AMYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER8C1TON3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.